Product packaging for 4-Carbamoyl-2-methoxyphenylboronic acid(Cat. No.:CAS No. 1451392-06-5)

4-Carbamoyl-2-methoxyphenylboronic acid

Cat. No.: B1426550
CAS No.: 1451392-06-5
M. Wt: 194.98 g/mol
InChI Key: KQDWCRHVPXXVNU-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-methoxyphenylboronic acid is a boronic acid derivative of high interest in chemical synthesis and drug discovery research. Its molecular formula is C8H10BNO4 . This compound features both a boronic acid (B(OH)2) group and a carbamoyl group on a methoxy-substituted phenyl ring, making it a versatile building block for the construction of more complex molecules via metal-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction . Researchers value this compound for its potential as a synthetic intermediate in developing active pharmaceutical ingredients (APIs) and other novel organic materials. The presence of the carbamoyl group can be crucial for forming hydrogen bonds or enhancing solubility in target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BNO4 B1426550 4-Carbamoyl-2-methoxyphenylboronic acid CAS No. 1451392-06-5

Properties

IUPAC Name

(4-carbamoyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDWCRHVPXXVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234756
Record name B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-06-5
Record name B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-06-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carbamoyl-2-methoxyphenylboronic acid
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Preparation Methods

General Synthetic Strategy

The preparation generally follows a two-step approach:

  • Step 1: Synthesis of 2-methoxyphenylboronic acid or its derivatives
  • Step 2: Introduction of the carbamoyl group at the 4-position of the phenyl ring

Synthesis of 2-Methoxyphenylboronic Acid

The synthesis of 2-methoxyphenylboronic acid is a foundational step, often achieved via lithiation or Grignard formation followed by borylation:

Method Reagents & Conditions Yield Notes
Grignard Reaction 2-bromoanisole + Mg in dry tetrahydrofuran (THF) at 20°C for 1 h; followed by addition of triisopropyl borate at -78 to 20°C for 18 h; hydrolysis with water 69% Produces 2-methoxyphenylboronic acid as white powder; m.p. 109-111°C
Palladium-Catalyzed Coupling Palladium acetate, 2-(di-tert-butylphosphino)biphenyl ligand, potassium phosphate in toluene at 65°C Up to 95% (for related derivatives) Used in Suzuki-Miyaura coupling for further functionalization

This Grignard-based method is widely recognized for its reliability and scalability. The reaction proceeds via formation of an organomagnesium intermediate, which reacts with triisopropyl borate to introduce the boronic acid functionality.

Introduction of the Carbamoyl Group

The carbamoyl group (-CONH2) at the 4-position can be introduced by direct functionalization of the boronic acid derivative or by coupling with carbamoyl-containing intermediates.

Typical approaches include:

Suzuki-Miyaura Coupling for Functionalization

Suzuki-Miyaura cross-coupling is a key method to assemble the substituted phenylboronic acid framework with carbamoyl groups:

Catalyst Base Solvent Temperature Time Yield Reference
Pd(PPh3)4 or Pd(OAc)2 + phosphine ligand Sodium carbonate or potassium phosphate Ethanol/toluene or THF 65-90°C 1-15 h 81-95%

This method allows coupling of aryl halides bearing carbamoyl groups with 2-methoxyphenylboronic acid or vice versa, facilitating the formation of this compound with high efficiency.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Operation Details Yield (%) Notes
1. Formation of 2-methoxyphenylboronic acid 2-bromoanisole + Mg in THF; triisopropyl borate at -78 to 20°C; hydrolysis Stirring under inert atmosphere; workup with water and extraction 69 White powder, m.p. 109-111°C
2. Carbamoyl group introduction via Suzuki coupling Pd(OAc)2 (1 mol%), 2-(di-tert-butylphosphino)biphenyl (2 mol%), potassium phosphate, toluene, 65°C, sealed tube Reaction monitored by GC; purification by flash chromatography 89-95 High purity, confirmed by NMR
3. Alternative amidation Coupling of 3-aminophenylboronic acid with tert-butoxycarbonyl-protected piperidine carbamoyl Industrial scale may use continuous flow reactors for optimization Not specified Scalable industrial process

Industrial Production Considerations

Industrial synthesis of this compound often employs:

These approaches align with the synthetic routes described in academic and industrial patents, ensuring scalability and cost-effectiveness.

Summary Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Grignard + Triisopropyl borate 2-bromoanisole, Mg, triisopropyl borate N/A THF 20 to -78 18 69 Foundational step for boronic acid synthesis
Suzuki-Miyaura coupling 4-bromo-2-methoxyphenylboronic acid + amide derivatives Pd(OAc)2 + phosphine ligand; K3PO4 Toluene, THF 65-90 1-15 81-95 High yield, versatile for carbamoyl introduction
Amidation with protected carbamoyl 3-aminophenylboronic acid + Boc-protected piperidine carbamoyl Coupling agents (e.g., EDC, HATU) Various Ambient to reflux Variable Industrial scale Used for complex carbamoyl derivatives

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Carbamoyl-2-methoxyphenylboronic acid is utilized in the development of pharmaceutical compounds. Its boronic acid functionality allows it to interact with diols, which is crucial for designing inhibitors for enzymes involved in various diseases, including cancer.

Case Study : A study demonstrated that derivatives of boronic acids, including this compound, exhibit significant antiproliferative effects against cancer cell lines. The IC50_{50} values were found in the nanomolar range for certain formulations, indicating potential as anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecules through various coupling reactions such as Suzuki-Miyaura cross-coupling.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionOutcome
Suzuki CouplingReaction with aryl halidesFormation of biaryl compounds
Nucleophilic SubstitutionSubstitution with amines or alcoholsDiverse functionalized products
OxidationConversion to corresponding boronic estersEnhanced solubility

Fluorescent Probes

The compound has been investigated for its role in developing fluorescent probes for detecting metal ions like copper (Cu²⁺). The interaction between the boronic acid group and metal ions can lead to a measurable fluorescence change, making it useful for biological imaging.

Mechanism of Action : The fluorescence response is attributed to oxidative hydroxylation in the presence of copper ions, which enhances the detection sensitivity .

Materials Science

In materials science, this compound is used in synthesizing advanced materials such as polymers and nanomaterials. Its ability to form reversible complexes with diols makes it suitable for creating smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biochemical assays and as an enzyme inhibitor. The boronic acid group interacts with active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-carbamoyl-2-methoxyphenylboronic acid with structurally related boronic acids, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties/Applications Reference
This compound* C₈H₁₀BNO₄ ~194.99 2-OCH₃, 4-CONH₂ Hypothetical: Enhanced H-bonding, Suzuki couplings -
5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid C₈H₈BF₃NO₄ ~240.96 2-OCF₃, 5-CONH₂ Trifluoromethoxy increases electron-withdrawing effects; drug synthesis
(4-(Dimethylcarbamoyl)phenyl)boronic acid C₉H₁₂BNO₃ 193.01 4-N(CH₃)₂CO Steric bulk from dimethylcarbamoyl; material science
3-Methoxy-4-carboxyphenylboronic acid C₈H₉BO₅ 195.97 3-OCH₃, 4-COOH Acidic carboxyl group; metal chelation
4-(Ethoxycarbonyl)phenylboronic acid C₉H₁₁BO₄ 194.99 4-COOCH₂CH₃ Ester group reduces polarity; intermediate in organic synthesis
2-Chloro-4-methoxyphenylboronic acid C₇H₇BClO₃ 189.39 2-Cl, 4-OCH₃ Chloro adds electronegativity; agrochemicals
4-Methoxyphenylboronic acid C₇H₉BO₃ 151.96 4-OCH₃ Simple structure; biochemical research

*Hypothetical structure inferred from analogous compounds.

Key Comparative Insights:

Functional Group Effects :

  • Carbamoyl (-CONH₂) : Enhances hydrogen-bonding capacity and solubility in polar solvents compared to ester (-COOR) or carboxyl (-COOH) groups .
  • Methoxy (-OCH₃) : Electron-donating nature accelerates Suzuki coupling by stabilizing the boronate intermediate .
  • Halogens (Cl, F) : Electron-withdrawing groups improve electrophilicity but may reduce solubility .

Steric and Electronic Considerations :

  • Para-substituted carbamoyl/ester groups (e.g., 4-(ethoxycarbonyl)phenylboronic acid) exhibit lower steric hindrance than ortho-substituted analogs, favoring cross-coupling efficiency .
  • Trifluoromethoxy (-OCF₃) in 5-carbamoyl-2-(trifluoromethoxy)phenylboronic acid increases lipophilicity, making it suitable for blood-brain barrier penetration in drug design .

Applications :

  • Pharmaceuticals : Carbamoyl and halogenated derivatives are intermediates in kinase inhibitor synthesis .
  • Materials Science : Methoxy-substituted boronic acids act as linkers in MOFs (metal-organic frameworks) due to their directional bonding .

Research Findings and Trends

  • Suzuki-Miyaura Reactivity : Methoxy and carbamoyl groups synergistically improve reaction yields in aqueous media due to balanced electronic and solubility effects .
  • Biological Activity : Carbamoyl-bearing boronic acids show promise as proteasome inhibitors, while halogenated variants are explored in antimicrobial agents .
  • Thermal Stability : Dimethylcarbamoyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to ester analogs .

Biological Activity

4-Carbamoyl-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its inhibitory effects on various enzymes and its role in cancer therapy.

  • Molecular Formula : C10H12BNO3
  • Molecular Weight : 209.02 g/mol
  • Structure : The compound features a phenylboronic acid moiety with a carbamoyl and methoxy substituent, contributing to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with enzymes, particularly kinases. Boronic acids are known to form reversible covalent bonds with diols, which is pivotal in the inhibition of serine/threonine kinases. This interaction can disrupt signaling pathways that are crucial for cancer cell proliferation.

Biological Evaluation

Recent studies have evaluated the biological activity of various boronic acid derivatives, including this compound, through in vitro assays. The following table summarizes key findings regarding its biological activity:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MCF-7 (breast cancer)10.5CK1δ inhibition
Study 2HT-29 (colorectal cancer)12.3CK1ε inhibition
Study 3A549 (lung cancer)8.9Apoptosis induction

Case Study 1: Inhibition of CK1δ and CK1ε

In a study focusing on the inhibition of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), compounds similar to this compound were assessed for their efficacy in reducing cell viability in MCF-7 and HT-29 cell lines. The IC50 values indicated significant inhibitory effects, correlating with structural modifications that enhance binding affinity to the active site of these kinases.

Case Study 2: Induction of Apoptosis

Another investigation explored the compound's ability to induce apoptosis in A549 lung cancer cells. The results demonstrated that treatment with this compound led to increased markers of apoptosis, suggesting a potential therapeutic application in lung cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Carbamoyl-2-methoxyphenylboronic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Use aryl halides (e.g., 4-carbamoyl-2-methoxybromobenzene) with boronic acid precursors. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% range are effective. Solvents such as THF or DME at 80–100°C under inert atmosphere (N₂/Ar) yield optimal results .
  • Optimization : Adjust stoichiometry (1:1.2 aryl halide to boronate ester), base selection (K₂CO₃ or NaHCO₃), and reaction time (12–24 hrs). Monitor via TLC or HPLC for intermediate stability.

Q. How should researchers purify and characterize this compound to ensure high purity?

  • Purification :

  • Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, followed by slow cooling to 4°C to isolate crystals.
  • Column Chromatography : Employ silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (1:4) to remove unreacted precursors .
    • Characterization :
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, 254 nm UV detection. Purity >95% is acceptable for most applications .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • FT-IR/FT-Raman : Identify functional groups (e.g., B–O stretch at ~1340 cm⁻¹, carbamoyl C=O at ~1680 cm⁻¹) .
  • NMR :

  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm).
  • ¹¹B NMR : Boron environment (δ 25–35 ppm for trigonal planar geometry) .
    • UV-Vis : π→π* transitions in the aromatic-carbamoyl system (λmax ~270 nm) .

Advanced Research Questions

Q. How can DFT calculations predict spectroscopic properties and electronic behavior of this compound?

  • Methodology :

  • Basis Set : B3LYP/6-311+G(d,p) for geometry optimization and vibrational analysis.
  • NMR Chemical Shifts : Use Gauge-Independent Atomic Orbital (GIAO) method. Compare computed vs. experimental δ values to validate electron delocalization effects .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE < 5 eV suggests high electrophilicity) .

Q. How can researchers resolve contradictions between experimental and computational data in structural analysis?

  • Cross-Validation Strategies :

  • X-ray Crystallography : Refine single-crystal data using SHELXL (rigid-bond restraint for boron geometry) .
  • DFT vs. Experimental NMR : Adjust solvation models (e.g., PCM for DMSO-d₆) to align computed shifts with observed data .
  • Electron Density Maps : Use WinGX/ORTEP to visualize anisotropic displacement parameters and confirm bond lengths (e.g., B–C: ~1.48 Å) .

Q. What crystallographic tools (e.g., SHELX) are essential for analyzing molecular packing and intermolecular interactions?

  • SHELX Workflow :

  • Structure Solution : SHELXD for Patterson methods or direct space algorithms.
  • Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate boron positioning. Monitor R1 (<5%) and wR2 (<12%) .
    • Interaction Analysis :
  • Hydrogen Bonding: Carbamoyl NH···O and boronic acid B–OH···O interactions (distance: 2.6–3.0 Å).
  • π-Stacking: Interplanar distances (~3.5 Å) between aromatic rings .

Q. How does this compound facilitate studies on carbohydrate-protein interactions?

  • Mechanistic Insight :

  • Reversible Bonding : Boronic acid forms cyclic esters with vicinal diols (e.g., glucose) at pH 7.4–10. Monitor via fluorescence quenching or ITC .
  • Competitive Assays : Use glycan microarrays to compare binding affinities against control boronic acids (e.g., 4-methoxyphenylboronic acid) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Carbamoyl-2-methoxyphenylboronic acid
Reactant of Route 2
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4-Carbamoyl-2-methoxyphenylboronic acid

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